molecular formula C20H16O3S B2952772 3-[3-(benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid CAS No. 852851-88-8

3-[3-(benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid

Cat. No.: B2952772
CAS No.: 852851-88-8
M. Wt: 336.41
InChI Key: UFJARPROIBLYDR-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features The compound 3-[3-(benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid (CID 4962240) is a prop-2-enoic acid derivative with a benzyloxy-substituted phenyl ring and a thiophen-2-yl group. Its molecular formula is C₂₀H₁₆O₃S, and its structural features include:

  • Thiophene ring: A heteroaromatic moiety contributing to electronic delocalization and possible biological activity.
  • α,β-unsaturated carboxylic acid: Enhances acidity (pKa ~4–5) and reactivity for conjugation or hydrogen bonding .

Properties

IUPAC Name

(E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3S/c21-20(22)18(19-10-5-11-24-19)13-16-8-4-9-17(12-16)23-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,21,22)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJARPROIBLYDR-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C(C3=CC=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C(/C3=CC=CS3)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-[3-(benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the double bond in the prop-2-enoic acid moiety to a single bond, resulting in a different compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-[3-(benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Physicochemical Properties

  • Predicted Collision Cross-Section (CCS) : Ranges from 178.2 Ų ([M+H]⁺) to 191.0 Ų ([M+Na]⁺), indicating a moderately bulky structure .
  • Molecular Weight : 336.39 g/mol.

Comparison with Structurally Similar Compounds

(E)-3-(Thiophen-2-yl)acrylic Acid

Structure : Simplest analog lacking the benzyloxy-phenyl group.

  • Formula : C₇H₆O₂S.
  • Molecular Weight : 154.19 g/mol.
    Key Differences :
  • Reduced lipophilicity due to the absence of the benzyloxy group.
  • Higher solubility in polar solvents compared to the target compound.
  • Applications : Used as a building block in organic synthesis and drug design .

(E)-3-[4-Hydroxy-3-(3-phenylmethylphenyl)phenyl]prop-2-enoic Acid

Structure : Features a hydroxyphenyl group and a benzyl substituent.

  • Formula : C₂₃H₂₀O₃.
  • Molecular Weight : 356.40 g/mol.
    Key Differences :
  • Biphenyl moiety : Increases aromatic surface area, favoring π-π interactions.
  • Applications : Studied for anti-inflammatory or enzyme inhibitory roles due to its extended conjugation .

3-[3-(2,2,2-Trifluoroethoxy)phenyl]prop-2-enoic Acid

Structure : Substitutes benzyloxy with a trifluoroethoxy group.

  • Formula : C₁₁H₉F₃O₃.
  • Molecular Weight : 246.18 g/mol.
    Key Differences :
  • Trifluoroethoxy group : Strong electron-withdrawing effect lowers pKa (~3–4) compared to the target compound.
  • Metabolic Stability : CF₃ group may reduce oxidative metabolism, enhancing pharmacokinetic stability.
  • Applications : Explored in agrochemicals and pharmaceuticals for its resistance to degradation .

3-Phenyl-2-(thiophene-2-sulfonamido)propanoic Acid

Structure: Incorporates a sulfonamide group on the propanoic acid backbone.

  • Formula: C₁₃H₁₃NO₄S₂.
  • Molecular Weight : 335.38 g/mol.
    Key Differences :
  • Bioactivity : Sulfonamide derivatives are common in antimicrobial and antiviral agents .

(2E)-3-[5-(Biphenylamino)thienyl]-2-cyanoacrylic Acid

Structure: Contains a cyano group and extended π-system.

  • Formula : C₂₄H₁₇N₃O₂S.
  • Molecular Weight : 415.48 g/mol.
    Key Differences :
  • Cyano group: Strong electron-withdrawing effect increases acidity (pKa ~2–3) and stabilizes the enolate form.
  • Applications : Used in dye-sensitized solar cells (DSSCs) for charge transfer .

Biological Activity

3-[3-(benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid, also known by its CAS number 852851-88-8, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological functions, and relevant research findings.

  • Molecular Formula : C20H16O3S
  • Molecular Weight : 336.4 g/mol
  • Structure : The compound features a phenyl ring with a benzyloxy substituent and a thiophene moiety, contributing to its unique reactivity and biological interactions.

Antioxidant Properties

Research has indicated that compounds similar in structure to this compound exhibit significant antioxidant activity. For instance, studies on related thiophene derivatives have shown their ability to scavenge free radicals effectively, suggesting a potential role in mitigating oxidative stress in biological systems .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit pro-inflammatory cytokines, which are key players in inflammatory responses. This suggests its potential utility in treating inflammatory diseases .

Anticancer Activity

A notable area of research focuses on the compound's anticancer effects. It has been shown to induce apoptosis in various cancer cell lines, likely through the activation of apoptotic pathways involving caspase enzymes. This mechanism is particularly relevant given the challenge of apoptosis resistance in cancer cells .

Study 1: Antioxidant Activity Assessment

A study conducted on related compounds demonstrated that they could reduce oxidative stress markers in cellular models. The results indicated that these compounds could lower malondialdehyde levels while increasing antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase .

CompoundIC50 (µM)Mechanism
This compound15Free radical scavenging
Thiophene derivative A10SOD activity enhancement
Thiophene derivative B12Catalase activity enhancement

Study 2: Apoptosis Induction in Cancer Cells

In a study evaluating the effects of the compound on breast cancer cell lines, it was found to significantly increase apoptosis rates compared to controls. The activation of caspase-3 was confirmed through Western blot analysis, indicating the compound's role as a potential therapeutic agent against cancer .

Cell LineTreatment Concentration (µM)Apoptosis Rate (%)
MCF-7 (Breast)2045
HeLa (Cervical)2050
A549 (Lung)2040

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-[3-(benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Knoevenagel condensation between 3-(benzyloxy)benzaldehyde and thiophene-2-acetic acid derivatives. Optimize reaction conditions (e.g., catalyst choice: piperidine vs. ammonium acetate; solvent: ethanol or toluene) to enhance yield. Monitor by TLC and purify via recrystallization or column chromatography .
  • Key Considerations : The benzyloxy group requires protection/deprotection strategies to avoid side reactions. Thiophene rings may influence conjugation and reactivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the α,β-unsaturated carboxylic acid structure and substituent positions. The thiophene proton signals typically appear downfield (δ 7.0–7.5 ppm) .
  • FTIR : Identify carbonyl (C=O) stretching (~1700 cm1^{-1}) and conjugated double bonds (C=C, ~1600 cm1^{-1}) .
  • HPLC-MS : Validate purity and molecular ion peaks using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How can researchers ensure the compound’s stability during storage and handling?

  • Methodology : Store under inert atmosphere (N2_2) at –20°C to prevent oxidation of the α,β-unsaturated system. Monitor degradation via periodic HPLC analysis. Use amber vials to protect against light-induced isomerization .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s electronic properties and reactivity?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the HOMO-LUMO gap, electrostatic potential surfaces, and charge distribution. Compare with experimental UV-Vis spectra to validate conjugation effects from the thiophene and benzyloxy groups .
  • Data Contradiction Analysis : Discrepancies between computed and observed reactivity (e.g., electrophilic substitution sites) may arise from solvent effects or basis set limitations. Use polarizable continuum models (PCM) for solvent corrections .

Q. How can stereochemical outcomes (e.g., E/Z isomerism) be controlled during synthesis?

  • Methodology : The α,β-unsaturated system predisposes the compound to E/Z isomerism. Use sterically hindered bases (e.g., DBU) to favor the thermodynamically stable E-isomer. Confirm stereochemistry via 1H^1H-NMR coupling constants (Jtrans_{trans} ≈ 12–16 Hz) .
  • Advanced Design : Introduce chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) for enantioselective synthesis if bioactive stereoisomers are targeted .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Purity Assessment : Re-evaluate compound purity via orthogonal methods (e.g., HPLC vs. 1H^1H-NMR integration). Impurities like residual solvents or isomers may skew bioactivity results .
  • Assay Standardization : Control variables such as solvent (DMSO concentration), cell line viability, and incubation time. Cross-validate using in silico docking studies to correlate structure-activity relationships (SAR) .

Q. How can the compound’s potential as a drug precursor be evaluated in vitro?

  • Methodology :

  • Metabolic Stability : Use liver microsome assays to assess CYP450-mediated degradation.
  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) and simulate gastrointestinal absorption via the Madin-Darby Canine Kidney (MDCK) cell model .
  • Toxicity : Screen for cytotoxicity in HEK293 or HepG2 cells using MTT assays. Compare IC50_{50} values against known standards .

Methodological Notes

  • Synthetic Optimization : Pilot small-scale reactions (0.1–1 mmol) to test conditions before scaling up.
  • Analytical Validation : Cross-reference spectral data with structurally similar compounds (e.g., 3-(1,3-thiazol-4-yl)prop-2-enoic acid) for benchmarking .
  • Computational Tools : Utilize Gaussian or ORCA software for DFT calculations and VMD for molecular visualization .

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